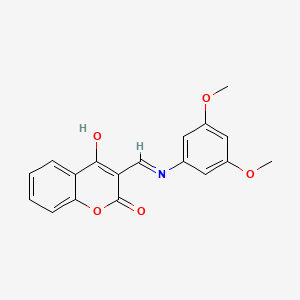
(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione, also known as DMAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMAC is a chroman-2,4-dione derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds structurally similar to "(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione" have been synthesized and characterized, demonstrating the versatility of these molecules in forming metal complexes. For instance, Burlov et al. (2016) described the synthesis of 3-{[aryl(hetaryl)amino]methylene}chromane-2,4-diones and their Cu(II), Ni(II), Co(II), and Zn(II) complexes, highlighting the structural diversity achievable with these frameworks and their potential application in coordination chemistry (Burlov et al., 2016).
Chemical Reactivity and Derivative Formation
The reactivity of similar compounds has been explored in various chemical reactions, leading to the synthesis of novel derivatives with potential biological and material science applications. For example, reactions involving 3-(aryliminomethyl)chromones demonstrated the capacity for nucleophilic addition, forming 2-amino-3-(arylaminomethylene)chroman-4-one derivatives, which could have implications in the development of new organic compounds with specific functional properties (Fitton et al., 1979).
Potential Biological Activities
Research has also delved into the antimicrobial properties of derivatives, underscoring the potential of these compounds in medicinal chemistry. Ghorab et al. (2017) synthesized a series of compounds displaying interesting antimicrobial activity, suggesting the utility of these structures in designing new antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-7-11(8-13(9-12)23-2)19-10-15-17(20)14-5-3-4-6-16(14)24-18(15)21/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVJTPRXNLMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

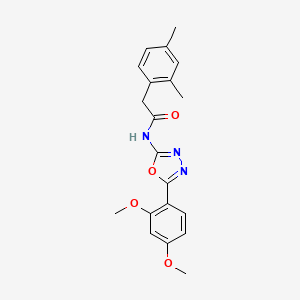
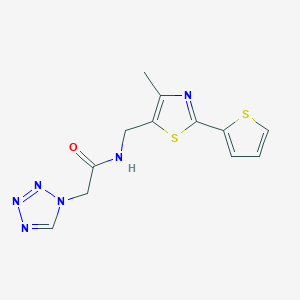
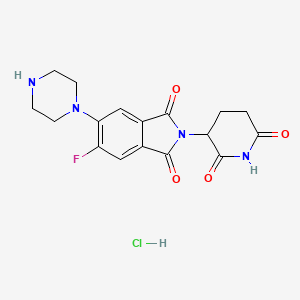
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2633644.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2633646.png)
![N-Methyl-N-[2-[2-(6-methylpyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2633647.png)
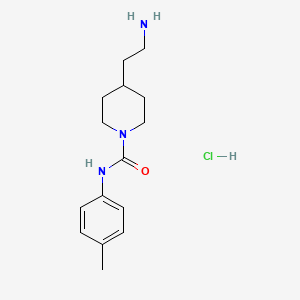
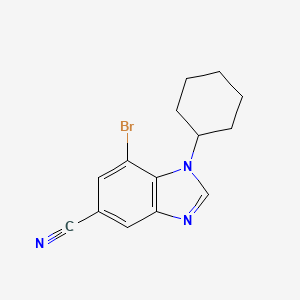
![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2633653.png)
![N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2633654.png)
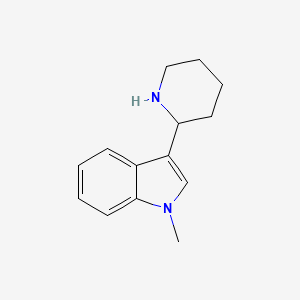
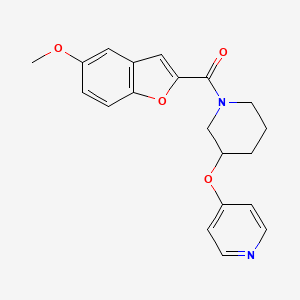
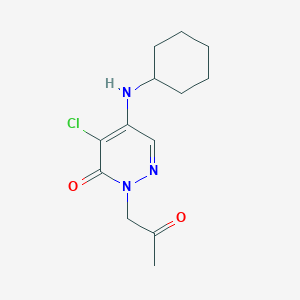
![2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide](/img/structure/B2633659.png)